2-Ethyl-5-methoxyisonicotinic acid

Catalog No.
S15658758
CAS No.
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-5-methoxyisonicotinic acid

Product Name

2-Ethyl-5-methoxyisonicotinic acid

IUPAC Name

2-ethyl-5-methoxypyridine-4-carboxylic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-3-6-4-7(9(11)12)8(13-2)5-10-6/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

ZSNGGIKWOPYNPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)OC)C(=O)O

2-Ethyl-5-methoxyisonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids, which are derivatives of pyridinecarboxylic acids. This compound features a methoxy group (-OCH₃) at the 5-position and an ethyl group (-C₂H₅) at the 2-position of the isonicotinic acid structure. Its molecular formula is C₁₁H₁₃N₁O₃, and it has a molecular weight of approximately 219.23 g/mol. The compound is characterized by its ability to form hydrogen bonds due to the presence of the carboxylic acid functional group, making it soluble in polar solvents.

Involving 2-ethyl-5-methoxyisonicotinic acid primarily include:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions. This reaction typically involves the removal of water.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of a corresponding hydrocarbon.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles.

These reactions are significant for synthesizing derivatives and understanding the compound's reactivity in various chemical contexts.

2-Ethyl-5-methoxyisonicotinic acid exhibits biological activities that have garnered interest in medicinal chemistry. It has been studied for its potential pharmacological effects, including:

  • Antimicrobial Activity: Some studies suggest that derivatives of isonicotinic acids possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Antitumor Activity: Research indicates that certain isonicotinic acid derivatives may inhibit cancer cell proliferation, particularly in specific types of tumors.
  • Neuroprotective Effects: There is evidence suggesting that certain compounds within this class may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration.

The synthesis of 2-ethyl-5-methoxyisonicotinic acid can be achieved through several methods:

  • Alkylation of Isonicotinic Acid: This involves the alkylation of isonicotinic acid with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
  • Methoxylation: The introduction of the methoxy group can be accomplished via methylation using methyl iodide or dimethyl sulfate in a basic medium.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups at specific positions on the aromatic ring.

2-Ethyl-5-methoxyisonicotinic acid has several applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing various bioactive compounds, particularly those targeting bacterial infections or cancer.
  • Agricultural Chemicals: Compounds similar to this may be utilized as herbicides or fungicides due to their biological activity.
  • Chemical Research: It is used in research settings for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 2-ethyl-5-methoxyisonicotinic acid focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how this compound interacts with specific proteins involved in disease pathways.
  • In Vitro Assays: To evaluate its effectiveness against microbial strains or cancer cell lines, assessing both efficacy and toxicity profiles.

Several compounds share structural similarities with 2-ethyl-5-methoxyisonicotinic acid. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
2-Methylisonicotinic Acid0.85Lacks ethyl substitution; commonly studied for its neuroprotective properties.
5-Methoxyisonicotinic Acid0.80Contains only one methoxy group; explored for antibacterial activity.
3-Ethylisonicotinic Acid0.75Ethyl group at a different position; studied for its potential antitumor effects.
4-Methoxyisonicotinic Acid0.73Methoxy group at another position; evaluated for anti-inflammatory properties.
6-Ethylisonicotinic Acid0.70Ethyl substitution at the sixth position; researched for its sedative effects.

Each of these compounds exhibits unique pharmacological properties and reactivities, highlighting the importance of structural modifications in influencing biological activity and applications in medicinal chemistry.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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